2-Chloro-N-(3-nitrophenyl)pyridine-4-amine
Overview
Description
2-Chloro-N-(3-nitrophenyl)pyridine-4-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a chlorine atom at the 2-position and an amino group at the 4-position, which is further connected to a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 2-chloropyridine, undergoes a nucleophilic substitution with 3-nitroaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-nitrophenyl)pyridine-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 2-Chloro-N-(3-aminophenyl)pyridine-4-amine.
Oxidation: 2-Chloro-N-(3-nitrosophenyl)pyridine-4-amine or this compound.
Scientific Research Applications
2-Chloro-N-(3-nitrophenyl)pyridine-4-amine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: It may be employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-nitrophenyl)pyridine-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the nitro group and the pyridine ring can facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-nitrophenyl)pyridine-4-amine
- 2-Chloro-N-(3-nitrophenyl)pyridine-3-amine
- 2-Bromo-N-(3-nitrophenyl)pyridine-4-amine
Uniqueness
2-Chloro-N-(3-nitrophenyl)pyridine-4-amine is unique due to the specific positioning of the nitro group on the phenyl ring and the chlorine atom on the pyridine ring. This unique arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-nitrophenyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-7-9(4-5-13-11)14-8-2-1-3-10(6-8)15(16)17/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBHSPSYGANEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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